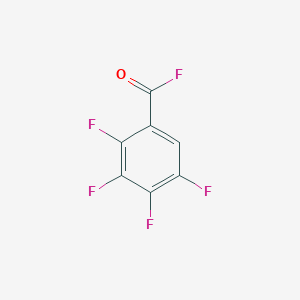

2,3,4,5-tetrafluorobenzoyl Fluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

101513-68-2 |

|---|---|

Molecular Formula |

C7HF5O |

Molecular Weight |

196.07 g/mol |

IUPAC Name |

2,3,4,5-tetrafluorobenzoyl fluoride |

InChI |

InChI=1S/C7HF5O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H |

InChI Key |

ZYEWNAMVVRPNJX-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)F |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)F |

Synonyms |

Benzoyl fluoride, 2,3,4,5-tetrafluoro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,5-Tetrafluorobenzoyl Fluoride: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzoyl Halides

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and agrochemical industries, the strategic incorporation of fluorine atoms into molecular frameworks is a widely employed strategy to enhance biological activity and fine-tune physicochemical properties.[1][2] Among the array of fluorinated building blocks, 2,3,4,5-tetrafluorobenzoyl chloride, a derivative of 2,3,4,5-tetrafluorobenzoic acid, stands out as a pivotal intermediate. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role as a powerful acylating agent.

Part 1: Core Chemical Identity

The compound of interest is 2,3,4,5-tetrafluorobenzoyl chloride , with the definitive CAS Number: 94695-48-4 .[3][4][5][6][7][8] It is a fluorinated organic compound that belongs to the class of benzoyl chlorides.[9]

Molecular Structure and Physicochemical Properties

2,3,4,5-Tetrafluorobenzoyl chloride is characterized by a benzene ring substituted with four fluorine atoms and a benzoyl chloride functional group. The presence of the highly electronegative fluorine atoms significantly influences the electronic properties of the molecule, enhancing its reactivity as an acylating agent.[4][6][10]

Table 1: Physicochemical Properties of 2,3,4,5-Tetrafluorobenzoyl Chloride

| Property | Value | Source(s) |

| CAS Number | 94695-48-4 | [3][5][6][7] |

| Molecular Formula | C₇HClF₄O | [3][5][6][7] |

| Molecular Weight | 212.53 g/mol | [5][6][8] |

| Appearance | Colorless to light yellow transparent liquid | [4][6] |

| Boiling Point | 65 - 66 °C (10 mmHg) | [6][7] |

| Density | 1.58 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4787 | |

| Flash Point | 89 °C (closed cup) | [7][11] |

| Purity | ≥ 97% (GC) | [6] |

Structural Representation

The structural formula of 2,3,4,5-tetrafluorobenzoyl chloride can be visualized as follows:

Figure 1: Chemical structure of 2,3,4,5-tetrafluorobenzoyl chloride.

Part 2: Synthesis and Reactivity

Synthetic Methodologies

The primary industrial synthesis of 2,3,4,5-tetrafluorobenzoyl chloride involves the acylation of 2,3,4,5-tetrafluorobenzoic acid. A common and efficient method utilizes thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[12] An alternative approach employs triphosgene, which is considered a safer substitute for the highly toxic phosgene gas.[13]

A patented green synthesis method involves a three-step process of fluorination, decarboxylation, and acylating chlorination starting from tetrachlorophthalic anhydride.[14] Another reported synthesis involves the reaction of 2,3,4,5-tetrachlorobenzoyl fluoride with potassium fluoride, although this method has a low yield.[15]

Experimental Protocol: Synthesis from 2,3,4,5-Tetrafluorobenzoic Acid

-

To a reaction vessel, charge 2,3,4,5-tetrafluorobenzoic acid and thionyl chloride.[12]

-

Add a catalytic amount of N,N-dimethylformamide.[12]

-

Heat the mixture to approximately 90-95°C for about 90 minutes.[12]

-

Remove the excess thionyl chloride, initially at atmospheric pressure and then under vacuum.[12]

-

Distill the residue under reduced pressure to yield 2,3,4,5-tetrafluorobenzoyl chloride as a pale yellow distillate.[12]

Figure 2: General workflow for the synthesis of 2,3,4,5-tetrafluorobenzoyl chloride.

Core Reactivity: A Powerful Acylating Agent

2,3,4,5-Tetrafluorobenzoyl chloride is a potent acylating agent, readily reacting with a variety of nucleophiles such as amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters.[9] This reactivity is fundamental to its utility in organic synthesis, allowing for the introduction of the tetrafluorobenzoyl moiety into diverse molecular architectures.[4][10] The electron-withdrawing nature of the four fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Part 3: Applications in Research and Development

The unique properties of 2,3,4,5-tetrafluorobenzoyl chloride make it an indispensable tool for researchers and manufacturers across various scientific disciplines.[4]

Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, the introduction of fluorine atoms can significantly improve a drug candidate's metabolic stability, bioavailability, and binding affinity.[1][2][4][10] 2,3,4,5-Tetrafluorobenzoyl chloride serves as a key intermediate in the synthesis of complex, fluorinated active pharmaceutical ingredients (APIs).[6] For instance, it has been used in the preparation of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate and N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide.

Similarly, in the agrochemical sector, this compound is utilized in the creation of novel pesticides and herbicides with enhanced biological activity.[4][6]

Materials Science

2,3,4,5-Tetrafluorobenzoyl chloride is also employed in the development of specialty polymers and advanced materials.[6] The incorporation of the tetrafluorobenzoyl group can impart desirable properties such as improved thermal stability, chemical resistance, and hydrophobicity, which are beneficial for applications in electronics and aerospace.[6]

Part 4: Safety and Handling

2,3,4,5-Tetrafluorobenzoyl chloride is a hazardous chemical that requires careful handling in a well-ventilated area, preferably under a chemical fume hood.[3][16]

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[3][7][8]

-

Respiratory Irritant: May cause respiratory irritation.[3]

-

Combustible Liquid: It is a combustible liquid.[3]

-

Water Reactive: Reacts with water, potentially generating heat and gases.[3]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, safety goggles, and a face shield.[11][16] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded.[16]

-

Ventilation: Ensure good ventilation of the work station.[3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][16] Use only non-sparking tools and follow proper grounding procedures to avoid static electricity.[3][16]

-

Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container under an inert atmosphere.[3][16] It is sensitive to moisture.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, alcohols, and bases.[3][16]

First-Aid Measures

-

After Inhalation: Move the person to fresh air and seek immediate medical attention.

-

After Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]

-

After Eye Contact: Immediately flush the eyes with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3]

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Conclusion

2,3,4,5-Tetrafluorobenzoyl chloride is a highly versatile and reactive chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors. Its ability to efficiently introduce a tetrafluorobenzoyl moiety makes it a valuable tool for the synthesis of novel compounds with enhanced properties. A thorough understanding of its chemical identity, reactivity, and handling requirements is crucial for its safe and effective utilization in research and development.

References

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). Unlock Innovation: The Crucial Role of 2,3,4,5-Tetrafluorobenzoyl Chloride in Modern Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrafluorobenzoyl chloride. PubChem. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Maximizing Efficiency: The Strategic Use of 2,3,4,5-Tetrafluorobenzoyl Chloride in Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of a) 2,3,4,5-Tetrafluorobenzoyl chloride. Retrieved from [Link]

- CN114338332A - Efficient and green synthesis method of 2, 3, 4, 5-tetrafluorobenzoyl chloride. (2022). Google Patents.

- EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride. (1997). Google Patents.

- Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry (pp. 3-38).

- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8377-8417.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. nbinno.com [nbinno.com]

- 5. 2,3,4,5-Tetrafluorobenzoyl chloride | CAS 94695-48-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 2,3,4,5-Tetrafluorobenzoyl chloride | C7HClF4O | CID 2733689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. nbinno.com [nbinno.com]

- 11. 2,3,4,5-四氟苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. prepchem.com [prepchem.com]

- 13. asianpubs.org [asianpubs.org]

- 14. Efficient and green synthesis method of 2, 3, 4, 5-tetrafluorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

A Guide to Determining the Thermodynamic Stability of 2,3,4,5-Tetrafluorobenzoyl Fluoride for Pharmaceutical Research

Abstract

The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from laboratory synthesis to clinical application is fraught with challenges, with chemical stability being a critical determinant of success. Thermodynamic stability, quantified by parameters such as Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°), governs the spontaneity of chemical reactions, including degradation pathways.[2][3] For a reactive intermediate like 2,3,4,5-tetrafluorobenzoyl fluoride, a thorough understanding of its thermodynamic profile is essential for:

-

Process Safety and Hazard Analysis: Knowledge of the enthalpy of formation is crucial for assessing the energy release potential of unintended reactions, thereby preventing thermal runaway events in a manufacturing setting.

-

Reaction Optimization: By understanding the Gibbs free energy of reactants, intermediates, and products, synthetic routes can be designed for maximum yield and minimal by-product formation.

-

Formulation and Shelf-Life Prediction: The thermodynamic tendency of this compound to undergo degradation (e.g., hydrolysis) can be predicted, informing the development of stable formulations and appropriate storage conditions.

-

Understanding Bioavailability: The lipophilicity and metabolic stability of the final drug product are influenced by the properties of its constituent fragments, including the tetrafluorobenzoyl moiety.[4]

Foundational Concepts in Thermodynamic Stability

The thermodynamic stability of a compound is fundamentally described by its Gibbs free energy of formation (ΔGf°) , which represents the change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states.[5] The Gibbs-Helmholtz equation, ΔG° = ΔH° - TΔS°, elegantly connects Gibbs free energy to two other key thermodynamic quantities:

-

Enthalpy (ΔH°): The change in heat content of a system. A negative enthalpy of formation indicates an exothermic formation process and contributes to the stability of the compound.

-

Entropy (ΔS°): A measure of the disorder or randomness of a system. A positive entropy change favors the process.

A more negative ΔGf° signifies greater thermodynamic stability.[3]

Experimental Determination of Enthalpy of Formation

While no published experimental thermodynamic data for this compound currently exists, its enthalpy of formation can be determined using well-established calorimetric techniques.[6][7] Given the reactive nature of acyl fluorides, reaction calorimetry is a more suitable approach than combustion calorimetry.

Reaction Calorimetry

Reaction calorimetry measures the heat evolved or absorbed during a chemical reaction. By carefully selecting a reaction with known thermodynamics for all other reactants and products, the unknown enthalpy of formation of the target compound can be determined using Hess's Law.

Experimental Protocol: Enthalpy of Hydrolysis of this compound

This protocol outlines a method to determine the enthalpy of hydrolysis of this compound, which can then be used to calculate its enthalpy of formation.

Apparatus:

-

Isothermal reaction calorimeter (e.g., a Calvet-type calorimeter)

-

High-precision temperature probe

-

Stirring mechanism

-

Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line for handling the reactive acyl fluoride

Procedure:

-

Calorimeter Calibration: Calibrate the calorimeter by a known electrical heat pulse or a standard chemical reaction to determine its heat capacity.

-

Reactant Preparation:

-

In a glovebox, accurately weigh a sample of high-purity this compound into a sealed, thin-walled glass ampoule.

-

Prepare a dilute aqueous solution (e.g., 0.1 M NaOH) in the calorimeter vessel and allow it to reach thermal equilibrium.

-

-

Reaction Initiation:

-

Once a stable baseline temperature is established, break the glass ampoule to initiate the hydrolysis reaction.

-

-

Data Acquisition: Record the temperature change of the solution until it returns to a stable baseline.

-

Data Analysis:

-

Calculate the total heat evolved (q) during the reaction using the equation: q = (C_calorimeter + C_solution) * ΔT , where C is the heat capacity and ΔT is the temperature change.

-

Determine the moles (n) of this compound reacted.

-

The enthalpy of hydrolysis (ΔH_hydrolysis) is then calculated as ΔH_hydrolysis = -q / n .

-

Workflow for Determining Enthalpy of Formation from Hydrolysis Data

Caption: Computational workflow for thermodynamic properties.

Comparative Data for Context

While data for this compound is unavailable, we can look at simpler, related molecules to provide context.

| Compound | Enthalpy of Formation (gas phase, kJ/mol) | Data Source |

| Benzoyl Fluoride | -315.0 ± 1.5 | Active Thermochemical Tables [8] |

| Benzoyl Chloride | -156.4 ± 1.2 | Active Thermochemical Tables [9] |

This data illustrates the significant stabilizing effect of the fluorine atom in the acyl halide position compared to chlorine. It is anticipated that the additional fluorine atoms on the benzene ring of this compound will further decrease its enthalpy of formation, indicating enhanced thermodynamic stability.

Conclusion

A comprehensive understanding of the thermodynamic stability of this compound is a critical, yet currently unaddressed, aspect of its application in pharmaceutical research and development. This guide provides a clear and actionable framework for researchers to obtain this vital data through both experimental and computational approaches. By employing reaction calorimetry and DFT calculations, drug development professionals can mitigate safety risks, optimize synthetic processes, and make more informed decisions regarding the formulation and storage of novel drug candidates derived from this important fluorinated building block. The methodologies outlined herein are not merely procedural steps but represent a self-validating system to ensure the generation of accurate and reliable thermodynamic data, thereby upholding the principles of scientific integrity.

References

- Active Thermochemical Tables (ATcT). (n.d.). Benzoyl Fluoride Enthalpy of Formation.

-

Verevkin, S. P., Krasnykh, E. L., & Wright, J. S. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. Physical Chemistry Chemical Physics, 5(12), 2605-2611. [Link]

- DECHEMA. (n.d.). System: benzoyl fluoride/hydrofluoric acid. DETHERM.

-

RSC Publishing. (2003). Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. [Link]

-

Khafizov, N., Zlotin, S., & Strelenko, Y. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 26(18), 5583. [Link]

- Active Thermochemical Tables (ATcT). (n.d.). Benzoyl Chloride Enthalpy of Formation.

-

RSC Publishing. (2022). An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. Physical Chemistry Chemical Physics, 24(32), 19371-19387. [Link]

-

ResearchGate. (2025). (PDF) Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies. [Link]

-

National Center for Biotechnology Information. (n.d.). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. [Link]

-

Scientific Research Publishing. (2021). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Computational Chemistry, 9, 1-15. [Link]

- Reddit. (2018). [Spoiler] AAMC FL3 C/P #9.

-

MDPI. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Molecules, 30(17), 1-15. [Link]

-

ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoyl fluoride. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoyl fluoride. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. (n.d.). Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule. [Link]

- CSWAB. (n.d.).

- University of Colorado Boulder. (n.d.). Experimental Thermodynamics Volume VII.

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097. [Link]

-

National Center for Biotechnology Information. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Save My Exams. (2025). Using Calorimetry (Edexcel International A Level (IAL) Chemistry): Revision Note. [Link]

-

Chemistry Student. (n.d.). Calorimetry (A-Level). [Link]

-

ResearchGate. (2025). (PDF) The Calculation of Thermodynamic Properties of Molecules. [Link]

-

Chemistry Student. (n.d.). Calorimetry - AQA A-Level. [Link]

- Asian Publication Corporation. (2011). Prediction of Density for Aromatic-Compounds from the Statistical-Thermodynamically Perturbation Theory Based Equation of State. Asian Journal of Chemistry, 23(8), 3729-3733.

- Scribd. (n.d.). Stability and Reactivity of Organic Compounds.

- Preprints.org. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds.

-

JoVE. (2020). Video: Enthalpy of Reaction - Procedure. [Link]

-

MDPI. (2025). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Molecules, 30(5), 1-15. [Link]

-

AIP Publishing. (2021). Comparison of Thermodynamic Derivatives from DFT Simulations and Thermochemical Calculations of PETN Products. AIP Conference Proceedings, 2456(1), 030001. [Link]

-

ResearchGate. (n.d.). Thermal Analysis and Calorimetry Techniques for Catalytic Investigations. [Link]

-

Wikipedia. (n.d.). Standard Gibbs free energy of formation. [Link]

-

Medires. (2022). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. Journal of Basic and Applied Sciences, 18, 1-10. [Link]

-

SoapMaker's Journal. (2024). Understanding Chemical Stability – Principles and Testing Methods. [Link]

- CORE. (n.d.).

Sources

- 1. Benzoyl fluoride | C7H5FO | CID 67999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds [mediresonline.org]

- 4. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. savemyexams.com [savemyexams.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. atct.anl.gov [atct.anl.gov]

- 9. atct.anl.gov [atct.anl.gov]

Technical Whitepaper: Safety & Handling of 2,3,4,5-Tetrafluorobenzoyl Fluoride

This technical guide is structured as a high-level whitepaper for research and development professionals. It synthesizes available data on the commercial chloride analog with specific patent-derived properties of the fluoride intermediate, emphasizing the critical safety distinction regarding Hydrogen Fluoride (HF) generation.

Executive Summary & Strategic Context

2,3,4,5-Tetrafluorobenzoyl fluoride is a specialized acylating agent primarily employed in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin precursors) and advanced agrochemicals. While its chloride analog (CAS 94695-48-4) is the standard commercial form, the fluoride derivative is often generated in situ or isolated as a highly volatile intermediate to leverage the unique reactivity of the acyl fluoride bond—specifically its resistance to certain hydrolytic conditions compared to chlorides, yet higher reactivity toward specific nucleophiles.

Critical Safety Distinction: Unlike the chloride, which hydrolyzes to release HCl, This compound hydrolyzes to release anhydrous Hydrogen Fluoride (HF). This necessitates a safety protocol far more rigorous than standard organic synthesis requirements.

Chemical Identity & Physical Properties

Data derived from patent literature and structure-activity relationship (SAR) analysis of benzoyl fluoride analogs.

| Property | Specification | Notes |

| Chemical Name | This compound | |

| CAS Number | Not Widely Listed | Reference Precursor CAS (Chloride): 94695-48-4 |

| Molecular Formula | C₇HF₅O | |

| Molecular Weight | 196.07 g/mol | |

| Boiling Point | 46–47 °C @ 20 mbar | Significantly more volatile than the chloride analog (65–66 °C @ 10 mbar). |

| Appearance | Colorless, fuming liquid | High vapor pressure; lacrymator. |

| Density | ~1.5–1.6 g/mL | Estimated based on chloride (1.58 g/mL). |

| Solubility | Reacts violently with water | Soluble in aprotic solvents (DCM, THF, Sulfolane). |

Hazard Profiling: The "HF Potential"

Standard GHS classifications for acid halides (Skin Corr. 1B) are insufficient for this compound due to the fluoride leaving group.

Mechanism of Toxicity

Upon contact with moisture (mucous membranes, lung tissue, sweat), the compound undergoes rapid hydrolysis:

-

Immediate Corrosivity: The tetrafluorobenzoic acid component causes immediate acid burns.

-

Deep Tissue Necrosis (HF): The released fluoride ions penetrate the dermis, sequestering intracellular calcium (

) and magnesium (-

Liquefactive necrosis.

-

Systemic hypocalcemia (cardiac arrest risk) if exposure is significant.

-

Bone demineralization.

-

GHS Classification (Derived)

-

Signal Word: DANGER

-

H310: Fatal in contact with skin (due to HF potential).

-

H330: Fatal if inhaled (high volatility + HF release).

-

EUH071: Corrosive to the respiratory tract.

Visualization: Reactivity & Safety Logic

Diagram 1: Hydrolysis & Hazard Pathway

This workflow illustrates why standard acid chloride protocols are insufficient.

Caption: Hydrolysis pathway demonstrating the dual-threat mechanism: surface acid burns combined with deep-tissue fluoride toxicity.

Handling & Storage Protocols

The "Anhydrous Chain of Custody"

Due to its high volatility (BP 46°C @ 20 mbar) and reactivity, containment is paramount.

-

Primary Containment:

-

Material: PFA (Perfluoroalkoxy) or PTFE bottles are required. Borosilicate glass is acceptable for short-term anhydrous handling, but long-term storage in glass is prohibited as trace HF formation will etch the glass, compromising structural integrity.

-

Headspace: Purge with dry Nitrogen or Argon.

-

-

Engineering Controls:

-

All transfers must occur within a fume hood or glovebox .

-

Use cannula transfer or positive-pressure displacement to move liquid; avoid pouring.

-

-

PPE (Personal Protective Equipment):

-

Hands: Double gloving is mandatory.

-

Inner: Nitrile (standard).[4]

-

Outer: Neoprene or Butyl Rubber (impermeable to HF).

-

-

Respiratory: If working outside a glovebox, a full-face respirator with Acid Gas + Organic Vapor (AG/OV) cartridges is required.

-

Emergency Response: The "Gluconate Rule"

Protocol: If skin contact is even suspected:

-

Immediate Rinse: Flush with water for exactly 5 minutes (do not over-flush, as you need to apply antidote).

-

Neutralize: Apply 2.5% Calcium Gluconate Gel immediately to the affected area. Massage continuously until medical help arrives.

Synthesis & Application Workflow

Context: Synthesis of antibacterial fluoroquinolones.

Diagram 2: Synthesis Logic & Waste Management

Caption: Synthesis via Halex exchange and the critical calcium-based quenching step for waste streams.

Waste Disposal SOP

Never dispose of this compound down the drain or into standard organic waste containers without pretreatment.

-

Hydrolysis: Slowly add the reagent to a stirred solution of dilute NaOH or KOH (ice bath cooling required).

-

Precipitation: Add excess Calcium Chloride (

) or Lime ( -

Verification: Test supernatant for fluoride content (using test strips) before disposal as solid hazardous waste (

sludge).

References

-

Synthesis & Properties: Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives.[5][6][7][8][9] US Patent 6613948B1. (Describes the isolation and boiling point of the fluoride analog). Link

-

Parent Compound SDS: Safety Data Sheet: 2,3,4,5-Tetrafluorobenzoyl chloride.[2][9] Sigma-Aldrich. (Baseline hazard data for the benzoyl moiety). Link

-

Acid Fluoride Safety: Benzoyl fluoride - Organic Syntheses Procedure. Org.[2][3][10][11] Synth. 1966, 46, 113. (General handling of benzoyl fluorides and HF risks). Link

-

HF Medical Management: Recommended Medical Treatment for Hydrofluoric Acid Exposure. Honeywell Specialty Materials. Link

Sources

- 1. 2,3,4,5-Tetrafluorobenzoyl Chloride | 94695-48-4 | TCI AMERICA [tcichemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nj.gov [nj.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. US6613948B1 - Process for the preparation of 2,3,4,5-tetrafluorobenzene derivatives - Google Patents [patents.google.com]

- 6. EP0781747A1 - Process for the preparation of 2,3,4,5-tetrafluoro-benzotrifluoride - Google Patents [patents.google.com]

- 7. US4588726A - 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acid antibacterial agents - Google Patents [patents.google.com]

- 8. US4952695A - Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials - Google Patents [patents.google.com]

- 9. JP2004067702A - Method for producing benzotrichloride, benzoyl chloride, and triharogenated benzotrichloride and -benzoyl chloride - Google Patents [patents.google.com]

- 10. Benzoyl fluoride - Wikipedia [en.wikipedia.org]

- 11. Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathways for 2,3,4,5-tetrafluorobenzoyl fluoride derivatives

Synthesis Pathways for 2,3,4,5-Tetrafluorobenzoyl Fluoride Derivatives

Executive Summary & Strategic Utility

This compound (TFBF) and its chloride analog (TFBC) are critical electrophilic building blocks in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin, Sparfloxacin). While the acid chloride is the standard industrial intermediate due to cost, the acid fluoride offers distinct advantages in specific high-precision couplings: it exhibits superior thermal stability, reduced moisture sensitivity, and unique reactivity profiles in Friedel-Crafts acylations and reactions with organometallics where chloride ions may cause deleterious side reactions.

This guide details the synthesis of the TFBF core and its subsequent conversion into high-value derivatives, specifically the

Synthesis of the Core: this compound[1][2]

The synthesis of TFBF is best approached via two distinct pathways depending on scale and available precursors: Halogen Exchange (Halex) from the chloride or Deoxyfluorination from the carboxylic acid.

Pathway A: Halogen Exchange (Industrial Scalability)

This method utilizes the commercially available acid chloride. It is preferred for large-scale batches where cost-efficiency is paramount.

-

Precursor: 2,3,4,5-Tetrafluorobenzoyl chloride (TFBC).

-

Reagents: Potassium Bifluoride (KHF

) or Spray-dried Potassium Fluoride (KF). -

Solvent: Sulfolane or Acetonitrile (MeCN).

-

Catalyst: 18-Crown-6 (Phase Transfer Catalyst).[1]

Protocol:

-

Charge: In a dry reactor under N

, dissolve TFBC (1.0 equiv) in anhydrous Sulfolane. -

Addition: Add spray-dried KF (1.2–1.5 equiv) and catalytic 18-Crown-6 (1 mol%).

-

Reaction: Heat to 80–100°C for 4–6 hours. Monitor by GC (disappearance of chloride peak).

-

Workup: Distill the product directly from the reaction mixture under reduced pressure (approx. 20 mmHg).

-

Purification: Redistillation yields TFBF as a colorless liquid (bp ~159–161°C).

Pathway B: Deoxyfluorination (Laboratory High-Purity)

Direct conversion from the acid avoids the handling of thionyl chloride and generates high-purity acid fluoride suitable for sensitive downstream applications.

-

Reagent: Cyanuric Fluoride (2,4,6-trifluoro-1,3,5-triazine).[5]

-

Base: Pyridine.

-

Solvent: Dichloromethane (DCM).

Protocol:

-

Charge: Suspend 2,3,4,5-tetrafluorobenzoic acid (1.0 equiv) in DCM at 0°C.

-

Activation: Add Pyridine (1.0 equiv) followed by dropwise addition of Cyanuric Fluoride (0.4 equiv).

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. A precipitate of cyanuric acid will form.

-

Workup: Filter off the cyanuric acid byproducts. Wash the filtrate with ice-cold water.

-

Isolation: Dry organic layer over Na

SO

Comparative Metrics

| Feature | Pathway A (Halex) | Pathway B (Cyanuric Fluoride) |

| Scale | Multi-kg / Industrial | Gram / Lab Scale |

| Atom Economy | High | Moderate (Triazine waste) |

| Hazards | High Temp, Fluoride salts | Toxic Reagent, Corrosive |

| Yield | 85–92% | 90–95% |

| Purity | >98% | >99% |

Visualization of Synthesis Pathways

Figure 1: Dual pathways for the synthesis of the this compound core.

Downstream Derivatives: The Fluoroquinolone Route

The most critical derivative of TFBF is Ethyl (2,3,4,5-tetrafluorobenzoyl)acetate . This

Mechanism: The Magnesium Enolate (Grohe-Heitzer) Method

Direct acylation of malonates with acid halides often leads to di-acylation or poor yields. The use of a neutral Magnesium Enolate prevents these side reactions.

Reaction Scheme:

Detailed Protocol:

-

Enolate Formation:

-

Dissolve Monoethyl potassium malonate (2.2 equiv) in anhydrous THF.

-

Add MgCl

(2.5 equiv) and Triethylamine (3.0 equiv). -

Stir at 20–25°C for 2 hours to generate the reactive Magnesium Chelate.

-

-

Acylation:

-

Cool the slurry to 0°C.

-

Add This compound (1.0 equiv) dropwise. Note: The fluoride reacts cleanly without the aggressive HCl off-gassing seen with chlorides.

-

Allow to warm to RT and stir for 12 hours.

-

-

Decarboxylation & Workup:

-

Quench with dilute HCl (maintains pH < 2).

-

Extract with Toluene.

-

Solvent swap to water/p-TsOH catalytic reflux to decarboxylate the intermediate to the

-keto ester.

-

Key Advantage of TFBF here: The fluoride leaving group produces MgF

Process Safety & Handling

Working with polyfluorinated benzoyl halides requires strict adherence to safety protocols due to the potential for HF generation and high reactivity.

| Hazard | Mitigation Strategy |

| Hydrolysis (HF Gen) | All glassware must be oven-dried. Use PTFE/PFA lines if possible. Have Calcium Gluconate gel available for skin exposure.[6] |

| Thermal Runaway | The Halex reaction (Cl |

| Corrosion | TFBF is corrosive to glass at high temperatures if moisture is present. Use Hastelloy or Monel reactors for industrial scale. |

References

-

Yang, J., Han, X., Zhou, L., & Xiong, C. (2010).[7] Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 22(2), 1615–1617. Link

-

Olah, G. A., Nojima, M., & Kerekes, I. (1973). Synthetic Methods and Reactions; IV. Fluorination of Carboxylic Acids with Cyanuric Fluoride. Synthesis, 1973(08), 487-488. Link

-

Grohe, K., & Heitzer, H. (1987). Cycloaracylation of Enamines: Synthesis of Fluoroquinolone Antibiotics. Liebigs Annalen der Chemie, 1987(1), 29-37. Link

- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry and Technology. Blackwell Science. (Reference for KF/18-crown-6 Halex efficiency).

Sources

- 1. DD269146A5 - PROCESS FOR THE PREPARATION OF BENZOESAEURE DERIVATIVES - Google Patents [patents.google.com]

- 2. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 3. CN1201779A - Preparation of 2,3,4,5-tetrafluorobenzoic acid - Google Patents [patents.google.com]

- 4. CN101372451B - A kind of chemical synthesis method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents [patents.google.com]

- 5. Cyanuric fluoride - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. asianpubs.org [asianpubs.org]

Technical Guide: Reactivity Profile of Polyfluorinated Benzoyl Fluorides

The following guide provides an in-depth technical analysis of polyfluorinated benzoyl fluorides, focusing on their unique reactivity profile, synthesis, and application in high-value chemical transformations.

Executive Summary

Polyfluorinated benzoyl fluorides (e.g., pentafluorobenzoyl fluoride, PFBF ) represent a specialized class of acylating agents that occupy a "Goldilocks" zone in organic synthesis. They combine the high electrophilicity required for difficult couplings with a unique stability profile toward hydrolysis that surpasses their acid chloride counterparts.

For researchers in drug discovery and materials science, these reagents offer two distinct chemical handles:

-

The Acyl Fluoride (–COF): A highly activated electrophile for acyl substitution.

-

The Polyfluoroarene Core (Ar-F): An electron-deficient ring susceptible to site-selective Nucleophilic Aromatic Substitution (SNAr), particularly at the para-position.

This guide details the mechanistic underpinnings, synthesis protocols, and chemoselectivity rules required to utilize these reagents effectively.

Mechanistic Underpinnings

The Stability-Reactivity Paradox

Unlike acyl chlorides, which degrade rapidly upon exposure to atmospheric moisture, polyfluorinated benzoyl fluorides exhibit remarkable hydrolytic stability. This is attributed to the high bond dissociation energy of the C–F bond (approx. 116 kcal/mol vs. 81 kcal/mol for C–Cl) and the overlap of the fluorine lone pair with the carbonyl

However, upon nucleophilic attack, the high electronegativity of fluorine and the electron-withdrawing nature of the perfluorinated ring (C6F5) render the carbonyl carbon exceptionally electrophilic. The C6F5 group exerts a strong inductive effect (-I), significantly lowering the LUMO energy of the carbonyl group compared to non-fluorinated benzoyl fluorides.

The Chemoselectivity Challenge

The core challenge when working with PFBF is controlling the site of nucleophilic attack. Two competing pathways exist:

-

Path A (Kinetic Control): Nucleophilic Acyl Substitution (NAS) at the carbonyl carbon.

-

Path B (Thermodynamic/Forcing Control): Nucleophilic Aromatic Substitution (SNAr) at the para-fluorine (C4).

Rule of Thumb: Soft nucleophiles and low temperatures favor Path A . Hard, small nucleophiles (e.g., alkoxides) and elevated temperatures increase the risk of Path B .

Reactivity Landscape & Visualization

The following diagram illustrates the divergent reactivity pathways available to pentafluorobenzoyl fluoride.

Figure 1: Divergent reactivity pathways. Path A is the primary synthetic utility; Path B is a common side reaction to be managed.

Synthesis Protocols

Protocol A: Deoxyfluorination of Carboxylic Acids (Mild)

This method is preferred for late-stage functionalization where acid sensitivity is a concern. It utilizes 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF3) or Pentafluoropyridine (PFP) as a mild deoxyfluorinating agent.

Materials:

-

Pentafluorobenzoic acid (1.0 equiv)

-

Pentafluoropyridine (PFP) (1.0 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (1.0 equiv)

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of pentafluorobenzoic acid in 5 mL of anhydrous MeCN under an inert atmosphere (N2 or Ar).

-

Addition: Add 1.0 mmol of DIPEA followed by 1.0 mmol of PFP.

-

Reaction: Stir at room temperature (20–25 °C) for 16 hours. The reaction proceeds via an activated ester intermediate which is displaced by fluoride.

-

Workup: Concentrate the mixture under reduced pressure.

-

Purification: Pass the residue through a short silica plug eluting with DCM/Hexanes.

-

Note: Acyl fluorides are stable on silica for short periods, unlike acyl chlorides.

-

Protocol B: Halogen Exchange (Industrial/Scale-Up)

For multi-gram synthesis, converting the acid chloride is more cost-effective.

Materials:

-

Potassium Bifluoride (KHF2) or Anhydrous KF

-

Solvent: Sulfolane or Acetonitrile[5]

Step-by-Step Workflow:

-

Preparation: Suspend spray-dried KF (2.0 equiv) in anhydrous acetonitrile.

-

Addition: Add pentafluorobenzoyl chloride (1.0 equiv) dropwise at room temperature.

-

Heating: Heat to reflux (80 °C) for 4–6 hours. Monitor by 19F NMR (appearance of carbonyl fluoride signal at ~ +15 to +30 ppm relative to CFCl3).

-

Isolation: Distill the product directly from the reaction mixture under reduced pressure.

-

Safety: This method generates KCl and requires rigorous exclusion of water to prevent HF formation.

-

Applications & Data

Amide and Peptide Coupling

Polyfluorinated benzoyl fluorides act as powerful acylating agents for weak nucleophiles (e.g., anilines, sterically hindered amines) without requiring exogenous coupling reagents (HATU/EDC).

Comparative Reactivity Table:

| Reagent | Hydrolytic Stability (t1/2 in H2O/Dioxane) | Reactivity w/ Aniline | Byproducts |

| Benzoyl Chloride | < 5 min | Fast | HCl (Corrosive) |

| Benzoyl Fluoride | ~ 20 hours | Moderate | HF (Toxic, scavenge w/ base) |

| Pentafluorobenzoyl Fluoride | > 48 hours | Fast | HF, C6F5COOH |

| PFP Ester | Stable | Slow | Pentafluorophenol |

Palladium-Catalyzed Cross-Coupling

The C–F bond in benzoyl fluorides can undergo oxidative addition to Pd(0), facilitating Suzuki-Miyaura couplings to generate polyfluorinated ketones—scaffolds often inaccessible via Friedel-Crafts due to the deactivated ring.

Catalytic Cycle Visualization:

Figure 2: Pd-catalyzed cross-coupling cycle. Note that the acyl C-F bond is activated preferentially over the aryl C-F bonds under specific ligand conditions (e.g., PCy3).

Safety & Handling (Critical)

-

HF Generation: While stable to atmospheric moisture, hydrolysis releases Hydrogen Fluoride (HF). Always use acid scavengers (organic bases like Et3N or inorganic bases like K2CO3) during reactions.

-

Lachrymator: Benzoyl fluorides are potent lachrymators. All manipulations must occur in a well-ventilated fume hood.

-

Glassware Etching: Prolonged storage in glass is not recommended due to trace HF formation. Store in PTFE (Teflon) or HDPE containers.

References

-

Synthesis of Acyl Fluorides via Deoxyfluorination

- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.

- Source: Beilstein J. Org. Chem. 2024, 20, 921–929.

-

[Link]

-

Reactivity & Applications in Coupling

-

Nucleophilic Aromatic Substitution Risks

- Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes.

- Source: Chemistry – A European Journal, 2016.

-

[Link]

-

General Acyl Fluoride Properties

- Structural investigations of benzoyl fluoride and the benzoacyl c

- Source: Acta Cryst. (2025). E81, 144-149.

-

[Link]

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling Reactions Involving 2,3,4,5-Tetrafluorobenzoyl Fluoride

Introduction: Leveraging Fluorination for Robust Peptide Couplings

In the landscape of modern peptide synthesis, the quest for efficient, high-yield, and low-racemization coupling methods is perpetual. Among the diverse array of activating agents, acyl fluorides have carved a significant niche due to their unique balance of reactivity and stability.[1][2] Unlike their more reactive acyl chloride counterparts, acyl fluorides exhibit greater stability towards hydrolysis and are less prone to side reactions, yet they remain sufficiently electrophilic for efficient amidation.[2][3] This controlled reactivity is particularly advantageous when dealing with sterically hindered amino acids or complex peptide fragments where traditional coupling reagents may falter.[3][4]

This guide focuses on the application of 2,3,4,5-tetrafluorobenzoyl fluoride, a polyfluorinated aromatic acylating agent. The electron-withdrawing tetrafluorobenzoyl moiety enhances the electrophilicity of the carbonyl carbon, promoting efficient coupling.[5][6] The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to harness the power of this versatile reagent for challenging peptide syntheses.

The Mechanistic Underpinning: Why Acyl Fluorides Excel

The efficacy of acyl fluorides in peptide synthesis stems from their behavior as activated esters with minimal steric hindrance.[3] The coupling reaction proceeds via a direct nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl fluoride. This is followed by the collapse of the tetrahedral intermediate and elimination of a fluoride ion to form the stable amide bond.

The use of a non-nucleophilic base is crucial to neutralize the generated hydrofluoric acid (HF) and to deprotonate the incoming amine, thereby enhancing its nucleophilicity without competing in the reaction.

Figure 1: General mechanism for peptide coupling via an acyl fluoride intermediate.

Core Application: Overcoming Steric Hindrance

A primary application of this compound is in coupling sterically demanding amino acids, such as N-methylated or α,α-disubstituted residues. Standard coupling reagents often form bulky activated intermediates that clash with the side chains of hindered amino acids, leading to slow or incomplete reactions. The small size of the fluoride leaving group minimizes these steric repulsions, facilitating a closer approach of the nucleophilic amine and promoting efficient amide bond formation.[4]

Protocol 1: Peptide Coupling with Pre-Formed this compound

This protocol assumes the availability of isolated this compound. The reagent can be synthesized from the corresponding 2,3,4,5-tetrafluorobenzoic acid using standard fluorinating agents like oxalyl chloride followed by a fluoride source, or via triphosgene and a catalyst.[7][8]

Materials:

-

N-protected amino acid (or peptide fragment) with a free carboxyl group (1.0 equiv)

-

Amino acid ester (or peptide fragment) with a free amino group (1.0-1.2 equiv)

-

This compound (1.1 equiv)

-

Non-nucleophilic base (e.g., Diisopropylethylamine, DIEA) (2.5 equiv)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) in anhydrous DCM.

-

Activation: Cool the solution to 0 °C. Add this compound (1.1 equiv) dropwise. A mixed anhydride is formed in situ.

-

Amine Addition: In a separate flask, dissolve the amino acid ester (1.0-1.2 equiv) and DIEA (2.5 equiv) in anhydrous DCM.

-

Coupling Reaction: Slowly add the amine/base solution to the activated carboxylic acid solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude peptide by flash column chromatography.

Protocol 2: One-Pot Peptide Coupling via In Situ Acyl Fluoride Generation

This one-pot method avoids the isolation of the potentially moisture-sensitive acyl fluoride, streamlining the workflow. Reagents like TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) or PFP (Pentafluoropyridine) are excellent for this purpose.[9][10] This protocol is adapted for the in situ generation of the target acyl fluoride from 2,3,4,5-tetrafluorobenzoic acid.

Materials:

-

2,3,4,5-Tetrafluorobenzoic acid (1.1 equiv)

-

N-protected amino acid or peptide with a free amino group (1.0 equiv)

-

A suitable in situ fluorinating/coupling reagent (e.g., TFFH, 1.1 equiv)

-

Non-nucleophilic base (e.g., DIEA, 3.0 equiv)

-

Anhydrous aprotic solvent (e.g., DMF)

Figure 2: Workflow for one-pot peptide coupling.

Step-by-Step Methodology:

-

Activation: In a dry flask under an inert atmosphere, dissolve 2,3,4,5-tetrafluorobenzoic acid (1.1 equiv), TFFH (1.1 equiv), and DIEA (3.0 equiv) in anhydrous DMF.

-

Pre-activation: Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the this compound intermediate.

-

Coupling: Add the N-protected amino acid or peptide with the free amino group (1.0 equiv) to the reaction mixture.

-

Reaction and Monitoring: Continue stirring at room temperature for 2-12 hours. Monitor the reaction for the consumption of the starting amine by LC-MS.

-

Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up followed by purification as described in Protocol 1.

Data Summary and Reaction Parameters

The following table provides a general guideline for reaction conditions. Optimal parameters should be determined empirically for each specific substrate combination.

| Parameter | Condition / Reagent | Rationale & Notes |

| Solvent | DCM, DMF, Acetonitrile | Anhydrous, aprotic solvents are essential to prevent hydrolysis of the acyl fluoride. DMF is often preferred for its excellent solubilizing properties. |

| Base | DIEA, 2,4,6-Collidine | A non-nucleophilic, sterically hindered base is required to prevent competition with the amine nucleophile and to scavenge HF.[11] |

| Stoichiometry | ~1.1 equiv of acyl fluoride | A slight excess of the activating agent ensures complete conversion of the carboxylic acid. |

| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C controls the initial exothermic reaction. The coupling can then proceed at room temperature. |

| Reaction Time | 2 - 12 hours | Highly dependent on the steric and electronic properties of the coupling partners. Monitor by TLC or LC-MS. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | - Incomplete activation- Hydrolysis of acyl fluoride- Steric hindrance | - Increase pre-activation time (Protocol 2).- Ensure strictly anhydrous conditions.- Increase reaction time and/or temperature (e.g., to 40 °C). |

| Racemization | - Excess base or prolonged reaction time- High reaction temperature | - Use the minimum amount of base necessary.- Keep reaction temperature as low as feasible.- Consider addition of a racemization suppressant like OxymaPure, although acyl fluorides generally show low racemization.[12] |

| Starting Material Unchanged | - Ineffective activation- Poor nucleophilicity of amine | - Check the quality of the fluorinating/coupling agent.- Ensure the amine is properly deprotonated (check base stoichiometry). For electron-deficient amines, longer reaction times may be needed. |

Conclusion

This compound serves as a highly effective activating agent for peptide bond formation, particularly in challenging cases involving sterically hindered or electron-deficient substrates. Its ability to form a reactive yet stable acyl fluoride intermediate with a small leaving group minimizes side reactions and promotes high coupling efficiency.[3][4] The protocols provided herein offer a robust starting point for researchers to leverage this reagent's unique properties, enabling the synthesis of complex peptides that are often inaccessible with conventional methods.

References

- Yang, J., Han, X., Zhou, L., & Xiong, C. (2011). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry, 23(10), 4565-4567.

- Chem-Impex. (n.d.). 2,3,4,5-Tetrafluorobenzoyl chloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Maximizing Efficiency: The Strategic Use of 2,3,4,5-Tetrafluorobenzoyl Chloride in Synthesis.

- OBC. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.

- Luxembourg Bio Technologies. (n.d.). Tetramethylfluoroformamidinium Hexafluoro- phosphate (TFFH) in Peptide and Organic Synthesis.

- MedChemExpress. (n.d.). 2,3,4,5-Tetrafluorobenzoyl chloride | Biochemical Assay Reagent.

- BenchChem. (2025). A Comparative Guide to TFFH and BTFFH Coupling Reagents in Peptide Synthesis.

- BenchChem. (2025). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.

- PrepChem. (n.d.). Synthesis of 2,3,4,5-tetrafluorobenzoyl chloride.

- Brittain, W. D. G., & Cobb, S. L. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters, 23(15), 5995–5999.

- Han, Y., et al. (2019). Energy frameworks and a topological analysis of the supramolecular features in situ cryo-cryocrystallized liquids: Tuning the Weak Interaction Landscape by fluorination. Crystal Growth & Design, 19(11), 6434-6445.

- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

- Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(5), 935-955.

- Lee, Y. S., et al. (2000). Comparative Study of Cyanuric Fluoride and BOP-Cl as Carboxyl Activators in Peptide Coupling Reactions. Bulletin of the Korean Chemical Society, 21(9), 943-946.

- ResearchGate. (n.d.). Synthesis of N-protected amino acid fluoride using TFFH (77).

- ResearchGate. (n.d.). Activation of carboxylic acids for peptide coupling using sulfur fluoride gasses.

- Bonn, D. E., & Brittain, W. D. G. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 563-571.

- Bayer, T., et al. (2025, January 24). Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates.

- AAPPTEC. (n.d.). Coupling Reagents.

- Brittain, W. D. G., & Cobb, S. L. (2021, July 13). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters.

- Bernús, M., et al. (2023). A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins.

- Vasanthakumar, G. R., & Patil, B. S. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 12-23.

- U.S. Patent No. 6,613,948 B1. (2003, September 2).

- Babel, A. M. (2024).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. file1.lookchem.com [file1.lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. asianpubs.org [asianpubs.org]

- 8. prepchem.com [prepchem.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. "Comparative Study on Different Fmoc Solid-Phase Peptide Synthesis Prot" by Alexander M. Babel [bearworks.missouristate.edu]

Troubleshooting & Optimization

preventing hydrolysis of 2,3,4,5-tetrafluorobenzoyl fluoride during storage

Document ID: TFG-2345-FF-TSG-001

Version: 1.0

Introduction

Welcome to the technical support guide for 2,3,4,5-Tetrafluorobenzoyl Fluoride. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Due to its high reactivity, this compound is exceptionally sensitive to hydrolysis. Improper storage and handling can lead to degradation, compromising experimental outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these challenges.

Troubleshooting Guide: Hydrolysis and Degradation

This section addresses common problems encountered during the storage and use of this compound, focusing on preventing hydrolytic degradation.

Issue 1: Loss of Purity or Potency Over Time

Symptoms:

-

Decreased yield in subsequent reactions.

-

Appearance of new peaks in NMR or LC-MS analysis of the starting material, corresponding to 2,3,4,5-Tetrafluorobenzoic Acid.

-

A faint, sharp, acidic odor upon opening the container, indicative of Hydrogen Fluoride (HF) gas.[1]

Probable Cause:

The primary cause of purity loss is hydrolysis due to exposure to atmospheric moisture. Acyl fluorides, while generally more stable to hydrolysis than their chloride counterparts, will still readily react with water.[2] This reaction is often initiated by repeated opening of the storage container in a non-inert atmosphere.

dot

Caption: Hydrolytic degradation of this compound.

Solutions:

-

Inert Atmosphere Handling: All handling of this compound, including aliquoting and transfer, must be performed under a dry, inert atmosphere such as nitrogen or argon.[3][4] A glove box or Schlenk line is highly recommended.[5]

-

Proper Aliquoting: To prevent contamination of the main stock, it is advisable to transfer smaller, working quantities into separate vials for daily or frequent use. This minimizes the number of times the primary container is opened.

-

Use of Dry Solvents and Reagents: Ensure all solvents and other reagents used in reactions with this compound are anhydrous.

-

Confirmation of Purity: Before critical applications, confirm the purity of the reagent via techniques such as ¹⁹F NMR or GC-MS.

Issue 2: Inconsistent Reaction Results

Symptoms:

-

Variable reaction yields or product profiles between batches.

-

Formation of unexpected side products.

Probable Cause:

Partial hydrolysis of the this compound can lead to the presence of 2,3,4,5-Tetrafluorobenzoic Acid in your reaction mixture. This carboxylic acid can interfere with certain reactions, for example, by neutralizing basic reagents or catalysts.

Solutions:

-

Quantify Water Content: If you suspect moisture contamination, the water content of your reagent can be quantified using Karl Fischer titration. This will help determine if the reagent is still suitable for your application.

-

Purification: If the reagent is only partially hydrolyzed, it may be possible to purify it by distillation. However, this should be done with caution due to the reactive nature of the compound.

-

Alternative Strategy: For applications requiring the highest purity, consider the in situ generation of the acyl fluoride from the more stable 2,3,4,5-Tetrafluorobenzoic Acid immediately before use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions are in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen).[4] The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration is recommended.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Reduces vapor pressure and slows potential decomposition reactions. |

| Atmosphere | Dry Argon or Nitrogen | Prevents exposure to atmospheric moisture and oxygen.[3] |

| Container | Tightly sealed, compatible material (e.g., glass with PTFE-lined cap) | Prevents leakage and ingress of contaminants. |

| Moisture Level | As low as practically achievable (ideally <50 ppm) | Minimizes the primary degradation pathway of hydrolysis. |

Q2: How can I safely transfer this compound from the original bottle?

A2: Transfer should always be conducted under an inert atmosphere using appropriate techniques to avoid moisture exposure.[5] The use of a syringe or cannula is recommended.

dot

Caption: Workflow for transferring moisture-sensitive reagents.

Q3: My this compound has turned slightly yellow. Is it still usable?

A3: A slight yellowing may not necessarily indicate significant decomposition, but it is a sign of potential impurity. It is highly recommended to test the purity of the material using an appropriate analytical method (e.g., NMR, GC) before use in a critical reaction. If significant degradation to the carboxylic acid is observed, the reagent should be purified or discarded.

Q4: What materials are compatible with this compound?

A4: Glassware (borosilicate) and PTFE are generally compatible. Stainless steel may be suitable for short-term contact. Avoid contact with materials that can be attacked by acids, such as certain plastics and metals, especially in the presence of trace moisture which can lead to the formation of HF.

Experimental Protocols

Protocol 1: Aliquoting this compound for Routine Use

Objective: To safely transfer a working amount of this compound from a bulk container to a smaller vial, minimizing the risk of contamination.

Materials:

-

Stock bottle of this compound (e.g., with a Sure/Seal™ cap).

-

Oven-dried glass vials with PTFE-lined caps.

-

Dry, gas-tight syringe with a stainless-steel needle.

-

Source of dry, inert gas (argon or nitrogen) with a manifold or balloon setup.

Procedure:

-

Place the oven-dried receiving vials in a desiccator to cool under vacuum.

-

Once cool, transfer the vials into a glove box or flush them thoroughly with inert gas.

-

Puncture the septum of the stock bottle with the inert gas inlet needle.

-

Carefully draw the desired volume of this compound into the dry syringe.

-

Transfer the liquid into the prepared vial.

-

Flush the headspace of the vial with inert gas before tightly sealing the cap.

-

Label the vial clearly with the compound name, date, and any other relevant information.

Protocol 2: Determination of Water Content by Karl Fischer Titration (Coulometric)

Objective: To accurately quantify the water content in a sample of this compound.

Materials:

-

Coulometric Karl Fischer titrator.

-

Anhydrous Karl Fischer reagents (anolyte and catholyte).

-

Dry, gas-tight syringe.

-

This compound sample.

Procedure:

-

System Preparation: Ensure the Karl Fischer titrator cell is clean, dry, and freshly charged with reagents. Condition the cell by running the titrator until a stable, low drift rate is achieved.

-

Sample Preparation: All sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox).

-

Injection: Using a dry, gas-tight syringe, draw a known volume of the this compound. Accurately determine the weight of the sample by dispensing it into a tared, dry container or by weighing the syringe before and after injection into the titration cell.

-

Titration: Inject the sample into the conditioned titration cell. The titrator will automatically begin the titration.

-

Analysis: The instrument will measure the amount of water and typically report the result in ppm or percentage.

-

Caution: Acyl fluorides can react with the methanol in standard Karl Fischer reagents. While the reaction is generally slower than with acyl chlorides, it can still interfere with the measurement. For highly accurate results, consider using specialized Karl Fischer reagents for reactive compounds or performing a rapid titration.

References

- Stability Under Scrutiny: A Comparative Guide to the Long-Term Storage of 2,3,4,5-Tetrafluorobenzoyl Chloride Derivatives. Benchchem.

- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.

- Three types of hydrolysis and ways to prevent hydrolysis. (2024).

- Karl Fischer Titration – Moisture Analysis. (2025).

- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.

- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.

- Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Agilent.

- Karl Fischer Titration - Precise Moisture Analysis Made Easy. WorldofTest.com. (2025).

- 2,3,4,5-Tetrafluorobenzoyl chloride Safety Data Sheet. Synquest Labs.

- Mastering Karl Fischer Moisture Analysis: A Complete Guide. TCA Lab / Alfa Chemistry.

- Preparing solutions from Solids. Chemistry Teaching Labs, University of York.

- Guidelines on how to use sensitive chemicals.

- Water Determination by Karl Fischer Titration. Metrohm Monograph.

- Performing Sensitive Reactions without a Schlenk Line.

- Karl Fischer water content titration. Scharlab.

- Impact of Water Fluoride Concentration on the Fluoride Content of Infant Foods and Drinks Requiring Preparation With Liquids Before Feeding. PubMed. (2012).

- ATSDR Fluoride ToxGuide. Agency for Toxic Substances and Disease Registry (ATSDR). (2003).

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety, University of California, Berkeley.

- Hydrofluoric Acid. Environmental Health and Safety, Dartmouth College.

- Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. United States Environmental Protection Agency. (1996).

- Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties.

- Stability of acyl halides in various water media. A) Acyl chloride and... ResearchGate.

- 2,3,4,5-Tetrafluorobenzoyl chloride Product Information. leonid chemicals.

- Acyl fluoride synthesis by fluorination. Organic Chemistry Portal.

- Recent advances in transformation of acyl fluorides. Tokyo University of Science. (2020).

Sources

Technical Support Center: Acylation with 2,3,4,5-Tetrafluorobenzoyl Fluoride

Welcome to the technical support center for optimizing acylation reactions using 2,3,4,5-tetrafluorobenzoyl fluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, improve yields, and troubleshoot common experimental hurdles. The highly fluorinated nature of this acylating agent offers unique advantages in introducing the tetrafluorobenzoyl moiety, which can enhance the metabolic stability and bioavailability of drug candidates.[1][2] However, its reactivity profile requires careful consideration of reaction parameters.

This resource provides in-depth, field-proven insights in a direct question-and-answer format, explaining not just the "how" but the "why" behind each recommendation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a clear path toward resolution.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in Friedel-Crafts acylation reactions are a frequent issue, often traceable to a few critical factors.[3] When using a highly reactive agent like this compound, these factors become even more pronounced.

A1: The most common causes for low yields are:

-

Catalyst Deactivation by Moisture: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[4][5] Any water in your glassware, solvents, or reagents will react with and hydrolyze the catalyst, rendering it inactive. The first and most crucial troubleshooting step is to ensure strictly anhydrous conditions.

-

Causality: Lewis acids function by accepting an electron pair from the acyl fluoride to generate the highly electrophilic acylium ion. Water, being a Lewis base, preferentially coordinates with the catalyst, preventing it from activating the acylating agent.[5]

-

Solution: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours. Use freshly opened anhydrous solvents or solvents purified through a distillation or column system. Handle reagents under an inert atmosphere (Nitrogen or Argon).[3][6]

-

-

Insufficient Catalyst Loading: A common misconception is that Lewis acids are true catalysts in Friedel-Crafts acylations. In reality, they are often required in stoichiometric amounts (at least 1.0 equivalent relative to the acylating agent).[4]

-

Causality: The ketone product formed is also a Lewis base and forms a stable complex with the Lewis acid catalyst.[4] This complexation effectively removes the catalyst from the reaction cycle, halting further turnover.

-

Solution: Use at least 1.1 equivalents of the Lewis acid. For substrates containing other Lewis basic sites (e.g., ethers, nitriles), even higher catalyst loading may be necessary.

-

-

Sub-Optimal Reaction Temperature: Temperature is a critical parameter that balances reaction rate with the prevalence of side reactions.

-

Causality: While higher temperatures can overcome the activation energy, they can also promote decomposition of the starting material or product, especially with sensitive aromatic systems.[4] Conversely, a temperature that is too low may result in an impractically slow or stalled reaction.

-

Solution: Start reactions at a low temperature (e.g., 0 °C) and allow them to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to find the optimal temperature profile for your specific substrate.[7]

-

-

Inappropriate Catalyst Choice: The high degree of fluorination in this compound makes it a highly reactive acylating agent. A very strong, aggressive Lewis acid may not always be necessary and could promote side reactions.

-

Causality: Strong Lewis acids can increase the likelihood of side reactions or decomposition. Milder Lewis acids can offer better selectivity and cleaner reaction profiles for activated aromatic substrates.[6]

-

Solution: If using a strong Lewis acid like AlCl₃ leads to a complex mixture, consider screening milder alternatives such as ZnCl₂, SnCl₄, or Boron Trifluoride Etherate (BF₃·OEt₂).[6] For some systems, a Brønsted superacid like Trifluoromethanesulfonic Acid (TfOH) can be highly effective.[8]

-

Troubleshooting Workflow: Low Yield

Caption: A decision tree for troubleshooting low yields.

Q2: I'm observing multiple products. What could be the cause and how can I improve selectivity?

The formation of multiple products typically points to issues with regioselectivity or the occurrence of side reactions.

A2: Key factors influencing selectivity include:

-

Isomer Formation: In substituted aromatics, acylation can occur at multiple positions (e.g., ortho vs. para). The fluorine atoms on the benzoyl ring do not influence the regioselectivity on the aromatic substrate being acylated.

-

Causality: The directing effects of the substituents on the substrate ring dictate the position of acylation. Steric hindrance from a bulky acylium ion intermediate often disfavors substitution at the position adjacent (ortho) to a large group, favoring the para position.[7]

-

Solution: Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other. Changing the Lewis acid catalyst can also alter the steric bulk of the electrophilic species, thereby influencing the ortho/para ratio.

-

-

Polyacylation: Although less common than in Friedel-Crafts alkylation, a second acylation can occur, especially with highly activated aromatic rings like phenols or anilines (after protection).[4]

-

Causality: The first acyl group strongly deactivates the aromatic ring, making a second substitution much more difficult.[9] However, under harsh conditions (high temperature, long reaction times, highly reactive substrate), it can be forced.

-

Solution: Use a 1:1 molar ratio of the aromatic substrate to the acyl fluoride.[6] Ensure the reaction is stopped once the starting material is consumed (monitor by TLC/GC).

-

-

C-F Bond Activation: While the C-F bond is very strong, the polyfluorinated nature of the reagent introduces the possibility of C-F bond activation as a potential side reaction pathway, particularly if using certain transition metal catalysts or very strong Lewis acids under harsh conditions.[10]

-

Causality: Strong Lewis acids can abstract a fluoride ion from the aromatic ring, leading to undesired pathways.[10]

-

Solution: This is an unlikely but possible side reaction. If unexpected defluorinated byproducts are observed, consider using milder reaction conditions and avoiding transition metal-based Lewis acids that are known to facilitate C-F activation.

-

Frequently Asked Questions (FAQs)

Q1: Why use this compound instead of the more common acyl chloride?

A1: Acyl fluorides strike a unique balance between reactivity and stability.[11][12] While acyl chlorides are often more reactive, this can be a disadvantage, leading to more side reactions. Acyl fluorides are generally more stable, less sensitive to ambient moisture during handling, and can provide higher selectivity in complex syntheses.[12] Their tuned electrophilicity makes them reactive enough for acylation without being overly aggressive.[13]

Q2: What is the best general-purpose catalyst for this acylation?

A2: There is no single "best" catalyst, as the optimal choice is highly substrate-dependent. However, a good starting point is Aluminum Chloride (AlCl₃) for its high activity with unactivated or deactivated aromatic rings. For more sensitive or activated substrates where AlCl₃ may cause decomposition, Zinc Chloride (ZnCl₂) or Tin(IV) Chloride (SnCl₄) are excellent milder alternatives.[6] For very challenging acylations, the Brønsted superacid Trifluoromethanesulfonic Acid (TfOH) can be extremely effective.[8]

| Catalyst | Relative Activity | Typical Substrates | Key Considerations |

| AlCl₃ | Very High | Benzene, Toluene, Halobenzenes | Requires >1 eq.; highly moisture-sensitive.[4] |

| FeCl₃ | High | Activated Aromatics (e.g., Anisole) | Less active than AlCl₃; moisture-sensitive.[5] |

| SnCl₄, ZnCl₂ | Moderate | Sensitive Aromatics (e.g., Furans) | Milder, can give cleaner reactions.[6] |

| BF₃·OEt₂ | Moderate | Activated Aromatics, Phenols | Often used for sensitive substrates.[6] |

| TfOH | Very High | Deactivated Aromatics | A strong protic acid; can be catalytic.[8] |

Q3: How does solvent choice impact the reaction?

A3: The solvent plays a crucial role in solubilizing reagents, moderating reactivity, and influencing the reaction pathway.

-

Non-polar, non-coordinating solvents like Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are common choices as they are inert and effectively dissolve the reagents and the catalyst-substrate complex.[14]

-

Nitrobenzene or Carbon Disulfide (CS₂) are traditional solvents but are often avoided now due to toxicity.

-

Fluorinated solvents such as Hexafluoroisopropanol (HFIP) have been shown to promote Friedel-Crafts reactions, sometimes even without a traditional Lewis acid, by activating the electrophile through strong hydrogen bonding.[15][16] A combination of TfOH and HFIP can form powerful acid-solvent clusters that are highly effective for acylation.[17]

Simplified Reaction Mechanism

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Troubleshooting [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]